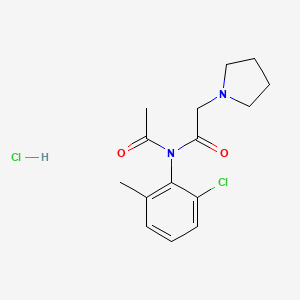
Tetrapotassium monoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapotassium monoxide is an inorganic compound with the chemical formula K₄O. It is composed of four potassium ions and one oxygen ion, resulting in a molecular weight of 172.3926 g/mol
Métodos De Preparación
Tetrapotassium monoxide can be synthesized through several methods. One common synthetic route involves the reaction of potassium metal with potassium hydroxide under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the potassium metal. The reaction can be represented as follows:
[ 4K + KOH \rightarrow K_4O + H_2 ]
Industrial production methods for this compound often involve high-temperature processes to ensure the complete reaction of the starting materials. These methods may include the use of specialized reactors and controlled environments to maintain the purity and stability of the final product .
Análisis De Reacciones Químicas
Tetrapotassium monoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form potassium oxide (K₂O) and potassium peroxide (K₂O₂) under specific conditions.
Reduction: It can be reduced by hydrogen gas to form potassium hydroxide (KOH) and potassium metal.
Substitution: this compound can react with halogens to form potassium halides (e.g., KCl, KBr) and oxygen gas.
Common reagents used in these reactions include hydrogen gas, halogens, and oxygen. The major products formed from these reactions are potassium hydroxide, potassium halides, and various potassium oxides .
Aplicaciones Científicas De Investigación
Tetrapotassium monoxide has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new compounds.
Biology: this compound is used in biological research to study the effects of potassium ions on cellular processes. It is also used in the preparation of potassium-based buffers and solutions.
Medicine: In the medical field, this compound is used in the development of potassium supplements and treatments for potassium deficiency.
Mecanismo De Acción
The mechanism of action of tetrapotassium monoxide involves the release of potassium ions (K⁺) and oxygen ions (O²⁻) upon dissolution in water or other solvents. These ions interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The potassium ions play a crucial role in maintaining cellular functions, including nerve transmission, muscle contraction, and enzyme activity .
Comparación Con Compuestos Similares
Tetrapotassium monoxide can be compared with other similar compounds, such as tetrasodium pyrophosphate and tetrapotassium pyrophosphate. These compounds share some similarities in their chemical structure and properties but also have distinct differences:
Tetrasodium pyrophosphate (Na₄P₂O₇): This compound is used as a buffering agent, emulsifier, and dispersing agent in various applications, including food additives and detergents.
Tetrapotassium pyrophosphate (K₄P₂O₇): Similar to this compound, this compound is used in water treatment, detergents, and as a sequestering agent.
The uniqueness of this compound lies in its specific chemical composition and the distinct reactions it undergoes compared to other potassium-based compounds .
Propiedades
Número CAS |
89091-88-3 |
|---|---|
Fórmula molecular |
HK4O+3 |
Peso molecular |
173.401 g/mol |
Nombre IUPAC |
tetrapotassium;hydroxide |
InChI |
InChI=1S/4K.H2O/h;;;;1H2/q4*+1;/p-1 |
Clave InChI |
RPBHEUKWMDFKRL-UHFFFAOYSA-M |
SMILES canónico |
[OH-].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)





![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)
